Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2260933-02-4
VCID: VC6282669
InChI: InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
SMILES: CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride

CAS No.: 2260933-02-4

VCID: VC6282669

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride - 2260933-02-4

Description

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is a chemical compound that belongs to the category of phenoxyacetate derivatives. It is characterized by its unique structure, which includes a methylamino group attached to a phenoxyacetate framework. The compound is primarily used in scientific research and has potential applications in pharmaceuticals due to its bioactive properties.

Synthesis and Reactions

The synthesis of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate typically involves several steps, including the reaction of phenolic compounds with acetic acid derivatives in the presence of catalysts. One common method includes liquid-solid phase esterification under atmospheric pressure, which minimizes side reactions and reduces environmental waste.

Synthesis StepsDescription
1. Starting MaterialsPhenolic compounds and acetic acid derivatives.
2. Reaction ConditionsLiquid-solid phase esterification under atmospheric pressure.
3. CatalystVarious catalysts can be used to facilitate the reaction.

Applications and Mechanism of Action

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate has potential applications in pharmaceuticals due to its bioactive properties. The mechanism of action primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the methylamino group enhances its ability to form hydrogen bonds with target proteins, potentially leading to inhibition or activation of specific biological pathways.

Safety and Handling

Safety data indicates that Methyl 2-[3-(methylaminomethyl)phenoxy]acetate may cause irritation upon contact with skin or eyes (Hazard Statements: H315, H319). Proper handling and storage procedures should be followed to minimize risks.

Safety InformationDescription
Hazard StatementsH315, H319
PrecautionsAvoid contact with skin and eyes. Use protective equipment.
CAS No. 2260933-02-4
Product Name Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Molecular Formula C11H16ClNO3
Molecular Weight 245.7
IUPAC Name methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H
Standard InChIKey XMPDJXJEGIJDJU-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC=C1)OCC(=O)OC.Cl
Solubility not available
PubChem Compound 137919950
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator